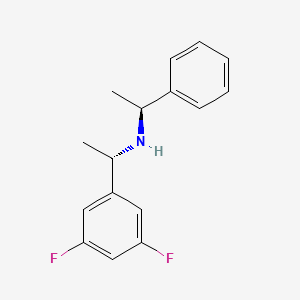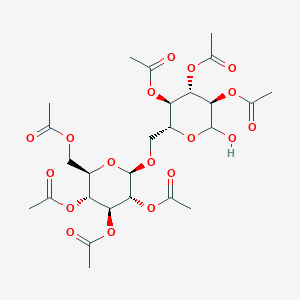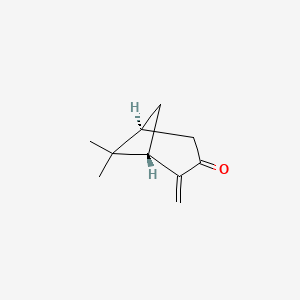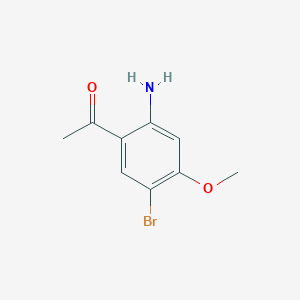
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3 . It is characterized by the presence of bromine, chlorine, methoxy, and nitro groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions involving the nitration, bromination, and chlorination of methoxybenzene derivatives. One common method involves the nitration of methoxybenzene to introduce the nitro group, followed by bromination and chlorination under controlled conditions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s derivatives are studied for their potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The presence of halogens and methoxy groups can influence the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-methoxy-2-nitrobenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Lacks the methoxy group, affecting its chemical properties and uses.
1-Chloro-4-methoxy-2-nitrobenzene: Lacks the bromine atom, resulting in variations in its chemical behavior.
These comparisons highlight the unique properties and applications of this compound.
Propriétés
Formule moléculaire |
C7H5BrClNO3 |
|---|---|
Poids moléculaire |
266.47 g/mol |
Nom IUPAC |
1-bromo-4-chloro-5-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 |
Clé InChI |
VNYNXLYFYLKIKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)





![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

